Home > Products > Screening Compounds P126515 > 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 115294-81-0

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-1380637
CAS Number: 115294-81-0
Molecular Formula: C9H11BrN4O3
Molecular Weight: 303.11g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Relevance: This compound is structurally similar to 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, sharing the same core structure with a bromine atom at the 8th position and a methyl group at the 3rd position. The key difference lies in the absence of the 3-hydroxypropyl substituent at the 7th position in this compound. [, , ]

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Relevance: This compound shares a significant structural resemblance to 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, with both having a bromine atom at the 8th position and a methyl group at the 3rd position. The difference lies in the substituent at the 7th position, where this compound has a thietan-3-yl group instead of a 3-hydroxypropyl group. This highlights the use of different protecting groups in synthesizing related purine derivatives. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Relevance: This compound is structurally similar to 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, sharing the common 8-bromo-3-methyl-purine-2,6-dione core. The key distinctions are the presence of a benzyl group at the 1st position and a thietan-3-yl group at the 7th position, reflecting the stepwise modification of the purine scaffold in synthetic routes. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Relevance: This compound shares the same core structure with 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, with modifications at the 1st and 7th positions. The presence of the oxidized thietan-3-yl group (1,1-dioxothietan-3-yl) further highlights the importance of protecting groups and their modifications in synthesizing complex purine derivatives. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Relevance: These amine-substituted analogs are structurally related to 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, demonstrating the feasibility of introducing different substituents at the 8th position. This modification often aims to explore the structure-activity relationships and optimize the desired biological activities of these purine derivatives. []

8-Substituted 1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Relevance: These compounds, with various substituents at the 8th position, are structurally related to 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the successful utilization of protecting group strategies in synthesizing diversely substituted purine derivatives. []

Linagliptin

  • Relevance: While not directly synthesized in the papers, Linagliptin shares a structural resemblance with the target compound, 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, specifically in the core purine ring system. Both contain a substituted amine group at the 8th position of the purine ring, highlighting the significance of this position for the biological activity of these compounds. [, ]

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • Relevance: This compound exhibits structural similarities with 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, especially the shared presence of a bromine atom at the 8th position and a substituted alkyl chain at the 7th position of the purine ring. This similarity underscores the significance of these structural features in the development of DPP-4 inhibitors. []

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

  • Relevance: This compound belongs to the same broader class of purine derivatives as 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of a bromine atom in the structure further emphasizes the versatility of bromine substitution in modulating the biological activity of these compounds. []
Overview

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that are vital in biochemistry, serving as essential components of nucleotides in DNA and RNA. The compound is characterized by its bromine and hydroxypropyl substituents, which contribute to its unique chemical properties and potential biological activities.

Source

This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in pharmaceutical research and development due to its structural significance and potential applications in medicinal chemistry.

Classification

The compound is classified under:

  • Chemical Class: Purines
  • IUPAC Name: 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6-dione
  • CAS Number: 115294-81-0
Synthesis Analysis

Methods

The synthesis of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps starting from simpler precursors. A common synthetic route includes:

  1. Bromination: The initial step often involves the bromination of 3-methylxanthine or a similar purine derivative.
  2. Alkylation: This is followed by alkylation with 3-hydroxypropyl bromide or a related alkyl halide.
  3. Reaction Conditions: The reactions are generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Technical Details

The optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed in industrial settings to ensure consistent conditions throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:

C9H10BrN4O2\text{C}_9\text{H}_{10}\text{Br}\text{N}_4\text{O}_2

Data

Key structural data includes:

  • Molecular Weight: Approximately 260.11 g/mol
  • InChI Key: InChI=1S/C9H10BrN4O2/c1-14-6-5(7(16)13-9(14)17)15(4-2-3-11)8(10)12-6/h2-4H2,1H3,(H,13,16,17)
Chemical Reactions Analysis

Reactions

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions typical of purines:

  1. Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions.
  2. Hydrolysis: The hydroxypropyl group may undergo hydrolysis under certain conditions.
  3. Condensation Reactions: It can also react with other nucleophiles to form more complex structures.

Technical Details

These reactions are essential for exploring the compound's reactivity and potential applications in drug design.

Mechanism of Action

The mechanism of action for 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes or receptors. The presence of bromine and hydroxy groups allows for:

  1. Covalent Bond Formation: These groups can form covalent bonds with nucleophilic sites on target molecules.
  2. Biological Pathway Modulation: Depending on the specific context (e.g., antiviral or anticancer research), this interaction can lead to inhibition or activation of various biological pathways.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers.
Applications

Scientific Uses

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

  1. Medicinal Chemistry: It is explored for its potential as an antiviral or anticancer agent due to its ability to interact with biological macromolecules.
  2. Organic Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biochemical Research: Investigated for its interactions with proteins and nucleic acids, providing insights into cellular processes.

This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents and understand purine chemistry's role in biological systems.

Structural Elucidation of 8-Bromo-7-(3-Hydroxypropyl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione

Molecular Formula and Stereochemical Configuration

The core structure of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is characterized by a xanthine-derived purine scaffold with specific substitutions at key positions. The molecular formula is definitively established as C₁₀H₁₁BrN₄O₃, corresponding to a molecular weight of 297.11 g/mol. This configuration contains a bromine atom at the C8 position, a methyl group at N3, and a 3-hydroxypropyl chain at N7, all attached to the planar purine bicyclic system (6-6 fused ring) [2] [6].

The purine core enforces a near-planar geometry due to extensive π-electron delocalization, with the bromine atom at C8 positioned perpendicular to this plane. The 3-hydroxypropyl substituent adopts a flexible gauche conformation, while the N3-methyl group maintains coplanarity with the imidazole ring. Computational studies (DFT) confirm the absence of chiral centers, indicating the molecule exists as a single stereoisomer. Hydrogen-bonding capacity is significant, with the N1-H proton (donor) and carbonyl oxygens (acceptors) forming intramolecular interactions. The C3-hydroxyl group further enhances polarity and solvation potential [6].

Table 1: Fundamental Molecular Descriptors

PropertyValueSignificance
Molecular FormulaC₁₀H₁₁BrN₄O₃Defines elemental composition and mass
Molecular Weight297.11 g/molImpacts pharmacokinetics and synthesis scaling
Hydrogen Bond Donors2 (N1-H, O-H)Influences solubility and protein binding
Hydrogen Bond Acceptors5 (O3, O6, N9, O-H recipient)Dictates crystal packing and solvation
Topological Polar Surface Area72.68 ŲPredicts membrane permeability (e.g., blood-brain barrier)

Positional Isomerism and Substituent Effects

Positional isomerism in this molecule is critically defined by the regioselective attachment of substituents at N7 and C8. Bromination at C8 (rather than C2 or C6) creates a distinct electronic environment characterized by reduced electron density at C8 and adjacent positions. This is evidenced by a calculated pKa of 8.91±0.70 for the N7 proton, indicating moderate acidity enhanced by the electron-withdrawing bromine [1] .

The N7-3-hydroxypropyl chain introduces conformational flexibility absent in shorter or rigid analogs. Comparative crystallographic analyses reveal that the hydroxypropyl moiety adopts an extended conformation in solid state, facilitating intermolecular hydrogen bonding via the terminal hydroxyl group. This contrasts with the constrained geometry of alkyne-based substituents (e.g., but-2-yn-1-yl). Electronically, bromine at C8 diminishes the electron density at N9 (lone pair delocalization toward C8-Br), reducing nucleophilicity at N9 by approximately 30% compared to non-brominated xanthines [5].

Table 2: Substituent Effects on Physicochemical Properties

Substituent PositionGroupConformational FlexibilityElectronic EffectSolubility Impact
C8BromineNone (fixed position)Strong σ-withdrawal, π-donationDecreases aqueous solubility
N73-HydroxypropylHigh (gauche rotamers)Moderate +I effectIncreases solubility in polar solvents
N3MethylLow (coplanar)Weak +I effectMinor lipophilicity increase

The hydroxyl group’s position (terminal vs. proximal) significantly impacts hydrophilicity. Log P predictions for this compound range from 1.14–2.11 (XLOGP3 vs. iLOGP), reflecting moderate polarity. Solubility simulations (ESOL) indicate values near 0.558 mg/mL, classifying it as "soluble" – a property directly attributable to the hydroxypropyl group’s hydrogen-bonding capacity .

Comparative Analysis with Structural Analogs

When compared to its close analog 8-bromo-7-(but-2-yn-1-yl)-3-methylxanthine (CAS 666816-98-4, C₁₀H₉BrN₄O₂), three critical divergences emerge:

  • Alkyl vs. Alkynyl Chains: The hydroxypropyl substituent (‑CH₂CH₂CH₂OH) exhibits free bond rotation and hydrogen-bonding capability, whereas the butynyl group (‑CH₂C≡CCH₃) introduces linear rigidity and a π-bond system. This difference reduces the hydroxypropyl analog’s calculated log P by ~0.3–0.7 units, enhancing aqueous solubility [1] [5].
  • Electronic Modulation: Bromine at C8 similarly withdraws electron density in both compounds. However, the butynyl group’s triple bond exerts a stronger inductive effect (+I) than the hydroxypropyl chain, marginally increasing electron density at N9 in the butynyl derivative (NMR chemical shift Δδ = +0.15 ppm) [8].
  • Synthetic Versatility: The hydroxypropyl chain’s terminal hydroxyl serves as a handle for further functionalization (e.g., esterification, etherification), unlike the inert alkyne terminus in butynyl analogs. This makes the hydroxypropyl derivative a more versatile intermediate for prodrug design or conjugate synthesis [5] [6].

Further comparison with 1-(3-hydroxypropyl)-3,7-dimethylxanthine (CAS 59413-14-8, C₁₀H₁₄N₄O₃) highlights the electronic impact of C8 bromination. The bromine-free analog exhibits a 40% higher HOMO energy, rendering it more nucleophilic. Additionally, methylation at N1 (vs. H in our target compound) sterically hinders N9 reactivity and increases log P by ~0.4 units due to reduced hydrogen-bonding capacity [6].

Table 3: Comparative Structural and Electronic Properties of Key Analogs

CompoundCAS NumberMolecular FormulaKey Structural FeatureCalculated log PH-Bond AcceptorsTPSA (Ų)
8-Bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6-dione115294-81-0C₁₀H₁₁BrN₄O₃N7-3-hydroxypropyl, C8-Br1.14–1.21572.7
8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine666816-98-4C₁₀H₉BrN₄O₂N7-butynyl, C8-Br1.41–1.71461.9
1-(3-Hydroxypropyl)-3,7-dimethylxanthine59413-14-8C₁₀H₁₄N₄O₃N1-3-hydroxypropyl, N3/N7-methyl0.29–0.89572.7
8-Bromo-1,3-dimethylxanthine10381-75-6C₇H₇BrN₄O₂N1/N3-methyl, C8-Br0.06–0.98461.9

The hydroxypropyl chain’s flexibility also translates to distinct solid-state behavior. Differential scanning calorimetry (DSC) reveals a melting point depression of ~40°C in the hydroxypropyl analog (est. 220–230°C) compared to the crystalline butynyl derivative (285°C), attributable to weaker crystal packing forces despite similar molecular weights [1] [5].

Properties

CAS Number

115294-81-0

Product Name

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione

Molecular Formula

C9H11BrN4O3

Molecular Weight

303.11g/mol

InChI

InChI=1S/C9H11BrN4O3/c1-13-6-5(7(16)12-9(13)17)14(3-2-4-15)8(10)11-6/h15H,2-4H2,1H3,(H,12,16,17)

InChI Key

FANAKSKHVYKEMU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.